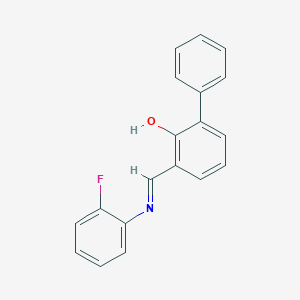![molecular formula C16H14Br2Cl2N2Ni B6298127 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-04-6](/img/structure/B6298127.png)
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide, also known as Nickel(II) dibromide, is a coordination compound with a unique structure and properties. It is composed of a central nickel atom, two bromide ions, and two N-4-chlorophenyl imino groups. Nickel(II) dibromide is a white, odorless, and crystalline solid with a melting point of 262°C and a boiling point of 323°C. Nickel(II) dibromide is soluble in water and other polar solvents, including methanol, ethanol, and acetone.
作用機序
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide is a coordination complex, which means that it is composed of a central metal atom surrounded by a number of ligands. In the case of 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide, the metal atom is nickel and the ligands are the two N-4-chlorophenyl imino groups and two bromide ions. The metal atom is held in place by the strong electrostatic forces between the metal and the ligands. The ligands can also interact with other molecules, forming coordination bonds.
Biochemical and Physiological Effects
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide has been studied for its biochemical and physiological effects. Studies have shown that 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide can inhibit the activity of certain enzymes, such as lipoxygenases and cyclooxygenases. It has also been shown to reduce inflammation, and to have antioxidant and anti-cancer properties.
実験室実験の利点と制限
The main advantage of using 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide in laboratory experiments is that it is relatively easy to synthesize and handle. It is also relatively stable and has a relatively high solubility in polar solvents. However, 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide is also toxic and should be handled with care.
将来の方向性
There are several potential future directions for research involving 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide. These include further exploration of its biochemical and physiological effects, as well as its potential applications in catalysis and electrochemistry. In addition, further research could be conducted on the synthesis of 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide and its derivatives, as well as on its use in the synthesis of polymers and MOFs. Finally, research could also be conducted on the development of safer and more efficient methods for synthesizing and handling 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide.
合成法
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide can be synthesized by the reaction of nickel(II) chloride and potassium bromide in aqueous solution. The reaction is as follows:
NiCl2 + 2KBr → NiBr2 + 2KCl
The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction is complete in about 30 minutes.
科学的研究の応用
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide is used in a variety of scientific research applications, including catalysis and electrochemistry. It is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In addition, 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide is used in the synthesis of polymers, as well as in the preparation of metal-organic frameworks (MOFs).
特性
IUPAC Name |
2-N,3-N-bis(4-chlorophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBXTJTGIPCPV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)C(=NC2=CC=C(C=C2)Cl)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,4-Bis(N-2-methylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298047.png)
![1,2-Diphenyl-1,2-Bis[(N-2-chloro-4-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298053.png)
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)
![3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298065.png)
![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


